REACTION_SMILES
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[CH3:26][CH2:27][OH:28].[ClH:20].[Na+:25].[O-:21][C:22]([OH:23])=[O:24].[n:1]1(-[c:6]2[cH:7][c:8]([CH3:19])[c:9]([NH:15][C:16](=[O:17])[CH3:18])[c:10]([N+:12](=[O:13])[O-:14])[cH:11]2)[cH:2][n:3][cH:4][cH:5]1>>[n:1]1(-[c:6]2[cH:7][c:8]([CH3:19])[c:9]([NH2:15])[c:10]([N+:12](=[O:13])[O-:14])[cH:11]2)[cH:2][n:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1c(C)cc(-n2ccnc2)cc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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Cc1cc(-n2ccnc2)cc([N+](=O)[O-])c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |